Pentaaluminum;oxygen(2-);triborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentaaluminum;oxygen(2-);triborate, also known as Al5O2(BO3) or AB5O11, is a compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a member of the borate family, which is known for its diverse range of applications in various fields such as medicine, electronics, and materials science. In

Scientific Research Applications

Pentaaluminum;oxygen(2-);triborate(BO3) has been studied extensively for its potential applications in various fields such as catalysis, optoelectronics, and biomedicine. In catalysis, this compound has shown promising results as a catalyst for various chemical reactions such as oxidation and hydrogenation. In optoelectronics, this compound(BO3) has been used as a substrate for the growth of thin films of other materials such as gallium nitride and zinc oxide. In biomedicine, this compound has shown potential as a drug delivery system due to its biocompatibility and ability to release drugs in a controlled manner.

Mechanism of Action

The mechanism of action of Pentaaluminum;oxygen(2-);triborate(BO3) is not fully understood, but it is believed to be related to its unique crystal structure. This compound has a layered structure composed of alternating layers of aluminum oxide and borate, which creates a large surface area and numerous active sites for catalytic reactions. The presence of oxygen vacancies in the crystal structure also contributes to its catalytic activity.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound(BO3) are still being studied, but preliminary research suggests that this compound has low toxicity and is well-tolerated by living organisms. In vitro studies have shown that this compound(BO3) can inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer therapy and antimicrobial agents.

Advantages and Limitations for Lab Experiments

The advantages of using Pentaaluminum;oxygen(2-);triborate(BO3) in lab experiments include its high stability, low toxicity, and unique properties such as catalytic activity and drug delivery capabilities. However, the synthesis of this compound is complex and requires specialized equipment and expertise. The purity of the product can also be difficult to achieve, which can affect the reproducibility of results.

Future Directions

There are numerous future directions for the study of Pentaaluminum;oxygen(2-);triborate(BO3), including:

1. Further optimization of the synthesis method to improve the purity and yield of the product.

2. Investigation of the mechanism of action of this compound(BO3) to better understand its catalytic and drug delivery capabilities.

3. Exploration of the potential applications of this compound(BO3) in other fields such as energy storage and environmental remediation.

4. Development of new methods for the functionalization of this compound(BO3) to enhance its properties and expand its applications.

5. Investigation of the toxicity and biocompatibility of this compound(BO3) in vivo to assess its potential as a drug delivery system.

In conclusion, this compound(BO3) is a compound with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential applications. The synthesis method and purity of the product are important factors that need to be optimized to ensure reproducibility of results.

Synthesis Methods

The synthesis of Pentaaluminum;oxygen(2-);triborate(BO3) is a complex process that involves the reaction between aluminum oxide, boric acid, and a reducing agent such as carbon. The reaction is carried out at high temperatures and pressures, and the resulting product is a white crystalline powder. The purity of the product can be improved by using high-purity starting materials and optimizing the reaction conditions.

properties

CAS RN |

12005-61-7 |

|---|---|

Molecular Formula |

Al5B3O12 |

Molecular Weight |

359.3 g/mol |

IUPAC Name |

pentaaluminum;oxygen(2-);triborate |

InChI |

InChI=1S/5Al.3BO3.3O/c;;;;;3*2-1(3)4;;;/q5*+3;3*-3;3*-2 |

InChI Key |

IEQOEKWKMSXFMV-UHFFFAOYSA-N |

SMILES |

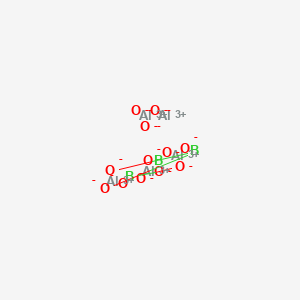

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.